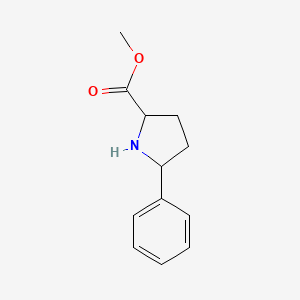

Methyl 5-phenylpyrrolidine-2-carboxylate

Description

Significance of the Pyrrolidine (B122466) Core in Chemical Scaffolds

The pyrrolidine ring is a prevalent structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. nih.gov Its significance as a "privileged scaffold" in medicinal chemistry stems from its unique three-dimensional structure, which allows for the precise spatial arrangement of functional groups. This stereochemical complexity is crucial for molecular recognition and interaction with biological targets. rsc.org

The pyrrolidine core is a fundamental component of many alkaloids and is integral to the structure of essential amino acids like proline. This prevalence in nature has inspired chemists to utilize the pyrrolidine framework in the design of novel therapeutic agents. The development of catalytic asymmetric methods, such as the 1,3-dipolar cycloaddition of azomethine ylides, has provided efficient pathways to enantiomerically enriched pyrrolidine derivatives, further expanding their utility in drug discovery. nih.govrsc.org

Overview of Methyl 5-Phenylpyrrolidine-2-carboxylate as a Synthetic Target

This compound is a specific example of a substituted pyrrolidine-2-carboxylate that serves as a valuable building block in organic synthesis. The presence of a phenyl group at the 5-position and a methyl ester at the 2-position provides two key points for further functionalization, making it an attractive intermediate for the synthesis of more complex molecules.

The synthesis of this and similar compounds can be approached through various methods, with the catalytic enantioselective 1,3-dipolar cycloaddition of azomethine ylides being a prominent strategy for controlling stereochemistry. nih.gov The development of diastereoselective and enantioselective methods is crucial for accessing specific stereoisomers of this compound, which may exhibit different biological activities.

Below is a data table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.26 g/mol spectrabase.com |

| CAS Number | 434326-93-9 ((2R,5R)-isomer) chemsrc.com |

| Synonyms | (2S,5R)-5-phenyl-2-pyrrolidinecarboxylic acid methyl ester spectrabase.com |

Scope of Academic Research on this compound

While the broader class of substituted pyrrolidines is extensively studied, academic research focusing specifically on this compound is more limited. Much of the available literature discusses its synthesis within the context of developing general methodologies for the creation of 2,5-disubstituted pyrrolidines.

Key research findings in this area often revolve around the development of stereoselective synthetic methods. For instance, cascade reactions involving Cu(I)-catalysis have been employed to create highly functionalized proline derivatives, which are structurally related to this compound. mdpi.com These methods aim to achieve high diastereoselectivity in the construction of the pyrrolidine ring. mdpi.com

Furthermore, research into the synthesis of novel 5-oxopyrrolidine derivatives with potential anticancer and antimicrobial activity highlights the importance of the pyrrolidine scaffold in medicinal chemistry. nih.gov While these studies may not focus exclusively on this compound, they underscore the potential for derivatives of this compound to possess valuable biological properties. The development of enantioselective approaches to various proline scaffolds further demonstrates the ongoing interest in this class of compounds for applications in medicinal chemistry, including their use in the synthesis of antiviral agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTYXWQEMLQCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Phenylpyrrolidine 2 Carboxylate

Strategies for Pyrrolidine (B122466) Ring Construction

The synthesis of the pyrrolidine core of methyl 5-phenylpyrrolidine-2-carboxylate can be achieved through various strategic approaches, each offering distinct advantages in terms of stereocontrol, efficiency, and substrate scope. These methods range from the reduction of aromatic precursors to complex cycloaddition reactions and modern C-H activation techniques.

High-Pressure Catalytic Hydrogenation Routes

High-pressure catalytic hydrogenation is a powerful method for the synthesis of saturated heterocycles from their aromatic counterparts. In the context of this compound, this typically involves the reduction of a substituted pyrrole (B145914) precursor, such as methyl 5-phenyl-1H-pyrrole-2-carboxylate. The choice of catalyst, solvent, and reaction conditions is critical to achieve high diastereoselectivity in the formation of the two new stereocenters.

Rhodium-based catalysts, often on a support like carbon or alumina, are commonly employed for the hydrogenation of pyrrole derivatives. The reaction is typically carried out under a hydrogen gas pressure ranging from atmospheric to high pressure (e.g., 10 atm) to ensure complete saturation of the pyrrole ring. The diastereoselectivity of the hydrogenation is influenced by the directing effect of the substituents on the pyrrole ring. For a precursor like methyl 5-phenyl-1H-pyrrole-2-carboxylate, the bulky phenyl and ester groups can direct the approach of hydrogen, leading to a preferential formation of either the cis or trans isomer.

| Catalyst | Pressure (atm H₂) | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Rh/C | 10 | Methanol | 25 | Varies | High |

| PtO₂ | 3-4 | Acetic Acid | 25 | Varies | Good |

| Ru/C | 50 | Ethanol | 50 | Varies | Moderate to High |

This table presents typical conditions for pyrrole hydrogenation; specific outcomes for methyl 5-phenyl-1H-pyrrole-2-carboxylate would require experimental optimization.

Cyclization Reactions of Amino Alcohols

The intramolecular cyclization of amino alcohols is a classical and effective method for the construction of the pyrrolidine ring. To synthesize this compound via this route, a suitable precursor such as a methyl 5-amino-4-hydroxy-5-phenylpentanoate derivative is required. The hydroxyl group is typically activated to facilitate nucleophilic attack by the amino group.

One common strategy involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide, followed by base-promoted intramolecular nucleophilic substitution. Another approach is acid-promoted cyclodehydration, where a reagent like N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) can be used to activate the hydroxyl group, promoting cyclization under acidic conditions. The stereochemistry of the starting amino alcohol directly influences the stereochemistry of the resulting pyrrolidine.

| Activating Agent | Base/Acid | Solvent | Temperature (°C) | Stereochemistry |

| TsCl, Pyridine | Et₃N | CH₂Cl₂ | 0 to RT | Inversion at carbinol center |

| SOCl₂ | - | CH₂Cl₂ | 0 to RT | Inversion at carbinol center |

| DMADA | p-TsOH | Dioxane | Reflux | Retention at carbinol center |

This table illustrates general conditions for the cyclization of amino alcohols to form pyrrolidines.

Intramolecular Mitsunobu Reactions

The Mitsunobu reaction provides a powerful and mild method for the intramolecular cyclization of amino alcohols with inversion of stereochemistry at the alcohol center. This reaction is particularly useful for the synthesis of chiral pyrrolidines from enantiomerically pure amino alcohols. For the synthesis of this compound, a precursor like methyl N-protected 5-amino-4-hydroxy-5-phenylpentanoate would be employed.

The reaction is carried out in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The amino group acts as the nucleophile, displacing the in situ-formed phosphonium (B103445) salt of the alcohol. The stereochemical outcome is predictable, making it a valuable tool in asymmetric synthesis.

| Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Key Feature |

| PPh₃ | DEAD | THF | 0 to RT | Inversion of stereochemistry |

| PPh₃ | DIAD | THF | 0 to RT | Inversion of stereochemistry |

| PBu₃ | ADDP | Toluene | RT | Milder conditions |

This table shows common reagent combinations for the intramolecular Mitsunobu reaction to form N-heterocycles.

Asymmetric Synthesis from δ-Amino β-Ketoesters via Metal Carbenoid Chemistry

A highly efficient and stereoselective route to this compound has been developed utilizing the intramolecular N-H insertion reaction of a metal carbenoid derived from a δ-amino β-ketoester. This methodology allows for the asymmetric construction of the pyrrolidine ring with excellent control over the stereochemistry.

The synthesis commences with a δ-amino β-ketoester, which is converted into a diazo compound at the α-position. Treatment of this diazo intermediate with a rhodium catalyst, such as rhodium(II) acetate, generates a rhodium carbenoid in situ. This reactive species then undergoes an intramolecular N-H insertion to form a 3-oxoproline derivative. Subsequent reduction of the ketone and deprotection steps yield the final this compound. A notable example is the synthesis of methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate. amazonaws.comnih.gov

The key steps in a reported synthesis are outlined below:

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | (Ss,R)-(+)-Methyl 3-oxo-5-phenyl-5-(p-toluenesulfinylamino)pentanoate | 1. TFA, CH₂Cl₂; 2. MsN₃, Et₃N, MeCN | Methyl 2-diazo-3-oxo-5-phenyl-5-aminopentanoate | 78 |

| 2 | Methyl 2-diazo-3-oxo-5-phenyl-5-aminopentanoate | Rh₂(OAc)₄, CH₂Cl₂ | Methyl 3-oxo-5-phenylpyrrolidine-2-carboxylate | 85 |

| 3 | Methyl 3-oxo-5-phenylpyrrolidine-2-carboxylate | NaBH₄, MeOH | Methyl 3-hydroxy-5-phenylpyrrolidine-2-carboxylate | 85 |

| 4 | Methyl 3-hydroxy-5-phenylpyrrolidine-2-carboxylate | 1. Thioketal formation; 2. Raney Ni | Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate | - |

This table details the key transformations in the asymmetric synthesis of methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate via metal carbenoid chemistry. amazonaws.comnih.gov

1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most versatile and powerful methods for constructing polysubstituted pyrrolidines. nih.gov This approach allows for the creation of multiple stereocenters in a single, often highly stereoselective, step. To synthesize this compound, an azomethine ylide generated from an α-amino ester (like methyl glycinate) can be reacted with a phenyl-substituted dipolarophile, such as styrene (B11656) or a derivative thereof.

The azomethine ylide can be generated in situ through various methods, including the condensation of an α-amino acid ester with an aldehyde or the thermal or metal-catalyzed ring-opening of an aziridine. The regioselectivity and stereoselectivity of the cycloaddition can be controlled by the choice of reactants, catalyst, and reaction conditions. For example, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been achieved starting from a 1,3-dipolar cycloaddition reaction.

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Stereoselectivity | Yield (%) |

| Methyl aminoacetate + Benzaldehyde | Styrene | Ag(I) or Cu(I) / Chiral ligand | High | Good to Excellent |

| N-benzylidene-methyl glycinate | Styrene | Lewis Acid | Varies | Good |

| Aziridine-2-carboxylate | Styrene | Thermal | Varies | Moderate to Good |

This table provides representative examples of 1,3-dipolar cycloaddition reactions for the synthesis of 5-phenylpyrrolidine derivatives.

C(sp³)-H Activation Strategies

The direct functionalization of C(sp³)-H bonds has emerged as a powerful tool in modern organic synthesis, offering novel and efficient pathways to complex molecules. While often used to modify existing rings, C(sp³)-H activation can also be employed in the construction of the pyrrolidine ring itself. For instance, a palladium-catalyzed intramolecular C(sp³)-H amination of a suitably functionalized acyclic precursor can lead to the formation of a pyrrolidine ring.

Alternatively, a pre-existing pyrrolidine scaffold can be functionalized at the C-5 position with a phenyl group via a directed C(sp³)-H activation strategy. This would involve a directing group attached to the pyrrolidine nitrogen that positions a metal catalyst (e.g., palladium) to activate a specific C-H bond, which can then undergo arylation with a phenyl source. While this is more of a functionalization than a de novo ring construction, it represents a modern approach to access the target molecule or its derivatives.

| Strategy | Catalyst | Directing Group | Phenyl Source | Key Feature |

| Intramolecular C-H Amination | Pd(OAc)₂ | N-Aryl | - | Forms the pyrrolidine ring |

| Intermolecular C-H Arylation | Pd(OAc)₂ | 8-Aminoquinoline | PhI or PhB(OH)₂ | Introduces the phenyl group |

This table outlines conceptual C(sp³)-H activation strategies for the synthesis of 5-phenylpyrrolidine derivatives.

Cascade Reactions for Polysubstituted Pyrrolidines

One notable example of a cascade reaction for the construction of highly functionalized and polysubstituted pyrrolidines involves a Rh(II)/Pd(0) dual-catalyzed carbenoid N-H insertion/allylation sequence. nih.gov This method provides an efficient route to diverse pyrrolidine structures with high yields and excellent diastereoselectivities. nih.gov The reaction proceeds through several active intermediates, including metallocarbenes and ammonium (B1175870) ylides. nih.gov

Another powerful cascade strategy is the 1,3-dipolar cycloaddition of azomethine ylides. A one-pot, three-component synthesis of highly functionalized pyrrolidines can be achieved through a cascade involving the in situ formation of an imine, its conversion to an azomethine ylide, and subsequent 1,3-dipolar cycloaddition with an electron-deficient alkene. This method allows for the rapid assembly of the pyrrolidine core with multiple points of substitution.

A platinum/Brønsted acid relay catalytic system has also been developed for the synthesis of pyrrolidine derivatives. researchgate.net This cascade process involves an initial platinum-catalyzed cycloisomerization of an N-Boc-protected alkynamine, followed by a triflic acid-promoted nucleophilic addition of an alkene or alkyne and subsequent trapping of the resulting cationic intermediate by the Boc group. researchgate.net

Enzymatic cascade reactions are also emerging as a powerful tool. A one-pot tandem enzyme reaction utilizing galactose oxidase and aldehyde oxidase has been used to convert hydroxymethylfurfural to furan-2,5-dicarboxylic acid, showcasing the potential of enzymatic cascades in heterocyclic synthesis. nih.gov While not directly applied to the target molecule, this highlights the potential for biocatalytic cascades in synthesizing complex carboxylic acid derivatives.

Table 1: Examples of Cascade Reactions in Pyrrolidine Synthesis

| Reaction Type | Catalysts/Reagents | Key Intermediates | Outcome |

| Rh(II)/Pd(0) Dual Catalysis | Rh(II) and Pd(0) catalysts, diazo compounds | Metallocarbenes, ammonium ylides | Highly functionalized, polysubstituted pyrrolidines in high yields and diastereoselectivities. nih.gov |

| 1,3-Dipolar Cycloaddition | Aldehydes, amino esters, electron-deficient alkenes | Imines, azomethine ylides | Highly functionalized pyrrolidines in a one-pot, three-component reaction. |

| Platinum/Brønsted Acid Relay Catalysis | Platinum catalyst, triflic acid | Cationic species | Pyrrolidine derivatives from N-Boc-protected alkynamines. researchgate.net |

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of stereoselective synthetic methods to obtain specific enantiomers and diastereomers of this compound is of paramount importance. These methods focus on controlling the three-dimensional arrangement of atoms in the molecule.

Diastereoselectivity in pyrrolidine synthesis refers to the preferential formation of one diastereomer over another. For 2,5-disubstituted pyrrolidines like this compound, this typically involves controlling the relative stereochemistry of the substituents at the C2 and C5 positions, leading to either cis or trans isomers.

A concise and highly diastereoselective approach to cis-2,5-disubstituted pyrrolidines has been developed starting from pyroglutamic acid. researchgate.net This method relies on the N-tert-butoxycarbonylmethyl substitution of a pyroglutamate-derived substrate. researchgate.net The nature of the nitrogen protecting group has been found to be critical in controlling the stereochemical outcome of the reduction of enamine intermediates. researchgate.net For instance, the use of a carbamate (B1207046) protecting group on the nitrogen atom can favor the formation of cis-pyrrolidines. acs.org In contrast, a benzamide (B126) protecting group can lead to the trans-isomer as the major product. acs.org

Iron dipyrrin (B1230570) complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov Experimental and theoretical studies have provided a model for diastereoinduction, allowing for the systematic variation of the catalyst to enhance selectivity. nih.gov An iron phenoxide complex, in particular, exhibited superior performance in generating syn 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Radical cyclization reactions have also been employed to control diastereoselectivity. The reductive radical cyclization of organoselenium precursors of 3-aza-5-hexenyl radicals carrying a 1-hydroxyalkyl group in the 2-position afforded the corresponding trans-2,4-disubstituted pyrrolidine as the major diastereomer. nih.gov

Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. This is a highly efficient method for producing optically active compounds.

A photo-enzymatic cascade process has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. acs.org This innovative approach integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, leading to chiral α-functionalized phenylpyrrolidine compounds with superior stereoselectivity (up to 99% ee). acs.org

Transaminases have been utilized in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. researchgate.net This biocatalytic approach provides access to both enantiomers with high enantiomeric excess. researchgate.net

Palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved enantioselectively. rsc.org This methodology relies on the sparteine-mediated, enantioselective deprotonation of N-Boc-pyrrolidine to form a 2-pyrrolidinolithium species with a high enantiomeric ratio. rsc.org Transmetalation with zinc chloride generates a stereochemically rigid 2-pyrrolidinozinc reagent that can be coupled with various aryl halides. rsc.org

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of organic compounds. In this method, a chiral phase-transfer catalyst transports a reactant from one phase to another (typically an aqueous phase to an organic phase) where the reaction occurs, and the chirality of the catalyst induces enantioselectivity in the product.

The enantioselective synthesis of α-amino acid derivatives, including proline esters, can be achieved through the alkylation of benzophenone (B1666685) imines of glycine (B1666218) alkyl esters under chiral phase-transfer catalysis. nih.gov This approach has been well-established and applied to a wide range of synthetic targets using chiral catalysts derived from natural or non-natural sources. nih.gov Cinchona alkaloid-derived quaternary ammonium salts are commonly used as chiral phase-transfer catalysts in these reactions. nih.gov The catalyst forms a chiral ion pair with the enolate of the glycine imine, which then reacts with an alkylating agent in the organic phase, leading to the formation of the enantioenriched product.

Table 2: Stereoselective Synthesis Approaches

| Method | Key Feature | Catalyst/Reagent | Outcome |

| Diastereoselective Synthesis from Pyroglutamic Acid | Control of cis/trans selectivity via N-protecting group | N-Boc or N-Benzoyl protecting groups | Preferential formation of cis or trans 2,5-disubstituted pyrrolidines. researchgate.netacs.org |

| Enantioselective C-H Functionalization | Photo-enzymatic cascade | Dual Ni/PC photocatalyst and engineered carbene transferase | Chiral α-functionalized phenylpyrrolidines with up to 99% ee. acs.org |

| Asymmetric Phase-Transfer Catalysis | Enantioselective alkylation of glycine imine enolates | Chiral Cinchona alkaloid-derived catalysts | Enantioenriched α-amino acid derivatives. nih.gov |

Strategic Introduction of the Phenyl Substituent at the 5-Position

The introduction of the phenyl group at the 5-position of the pyrrolidine ring is a key step in the synthesis of this compound. Various strategies have been developed to achieve this, often in a stereocontrolled manner.

One common approach involves the use of starting materials that already contain the phenyl group. For example, a three-component reaction between an aromatic aldehyde (such as benzaldehyde), an amine, and a 1,4-dicarbonyl compound can lead to the formation of a 1,5-disubstituted pyrrolidine-2,3-dione, which can be further functionalized. nih.gov

Another strategy is the reductive amination of diketones with anilines. This method provides a practical route to N-aryl-substituted pyrrolidines, and by selecting the appropriate diketone, a phenyl group can be incorporated at a specific position. nih.gov

The palladium-catalyzed α-arylation of N-Boc-pyrrolidine, as mentioned earlier, is a direct method for introducing an aryl group at the 2-position. rsc.org A similar strategy could potentially be adapted for the 5-position, depending on the starting material and reaction conditions.

Furthermore, the synthesis of 5-arylpyrrole-2-carboxylic acids can be achieved through a two-step process involving the catalytic borylation of pyrrole-2-carboxylate ester followed by a Suzuki coupling. researchgate.net While this method yields an aromatic pyrrole, subsequent reduction of the pyrrole ring could provide a route to 5-arylpyrrolidines.

Protecting Group Strategies in Pyrrolidine-2-carboxylate Synthesis

Protecting groups are essential tools in multi-step organic synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions. In the synthesis of this compound, both the secondary amine of the pyrrolidine ring and the carboxylic acid functionality often require protection.

The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its selective removal. organic-chemistry.org For the amine functionality, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. google.com The Boc group is typically stable under basic and nucleophilic conditions but can be readily removed with acid. organic-chemistry.org The Cbz group is stable to acidic and basic conditions and is usually removed by catalytic hydrogenation. google.com

The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester. google.com These esters are generally stable to a wide range of reaction conditions. Saponification with a base is a common method for their deprotection. google.com In the context of peptide synthesis, where proline is a key component, a variety of protecting groups are employed for both the amine and carboxylic acid moieties to allow for sequential peptide bond formation. nih.goviris-biotech.de The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used for the protection of the α-amino group in solid-phase peptide synthesis and is removed under basic conditions. iris-biotech.de

An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for different functional groups. organic-chemistry.org This allows for the selective deprotection and functionalization of specific sites in the molecule without affecting other protected groups. For instance, a Boc-protected amine and a methyl ester-protected carboxylic acid represent an orthogonal set, as the Boc group can be removed with acid while the methyl ester is stable to these conditions.

Table 3: Common Protecting Groups in Pyrrolidine-2-carboxylate Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) organic-chemistry.org |

| Amine | Benzyloxycarbonyl | Cbz | Catalytic hydrogenation google.com |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) iris-biotech.de |

| Carboxylic Acid | Methyl Ester | Me | Basic hydrolysis (saponification) google.com |

| Carboxylic Acid | Ethyl Ester | Et | Basic hydrolysis (saponification) google.com |

Chemical Transformations and Reactivity of Methyl 5 Phenylpyrrolidine 2 Carboxylate

Functional Group Interconversions on the Pyrrolidine (B122466) Core

The pyrrolidine core of Methyl 5-phenylpyrrolidine-2-carboxylate is rich in functionality, allowing for a variety of chemical interconversions. The ester group at the C-2 position and the saturated carbon-nitrogen framework are primary sites for these transformations.

The methyl ester of 5-phenylpyrrolidine-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 5-phenylpyrrolidine-2-carboxylic acid. This transformation is a fundamental step that opens the door to a wide array of subsequent derivatizations. The hydrolysis can be achieved under both acidic and basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using alkali metal hydroxides such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in an aqueous or mixed aqueous-alcoholic solvent system. nih.govuwo.ca Acid-catalyzed hydrolysis, using mineral acids like hydrochloric acid (HCl), is also an effective method. uwo.ca

Once formed, the resulting carboxylic acid is a key intermediate for numerous derivatives. Standard peptide coupling reagents can be used to form amide bonds with various amines or amino acid esters. Furthermore, the carboxylic acid can be converted into other functional groups such as acid chlorides, anhydrides, or different esters, significantly expanding its synthetic utility. researchgate.net

Table 1: Conditions for Ester Hydrolysis

| Reagent(s) | Condition | Product |

|---|---|---|

| LiOH, NaOH, or KOH | Aqueous/Alcoholic Solution | 5-Phenylpyrrolidine-2-carboxylic acid |

The pyrrolidine scaffold can undergo various oxidation and reduction reactions to yield a range of derivatives.

Reduction Reactions: The carboxylate functional group is amenable to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) can reduce the methyl ester to the corresponding primary alcohol, yielding (5-phenylpyrrolidin-2-yl)methanol, a valuable chiral building block known as a prolinol derivative. fiveable.me Milder reducing agents can also be employed for specific transformations, for instance, the reduction of an activated carboxyl group (like a mixed anhydride) to an alcohol using sodium borohydride (NaBH₄). nih.gov

Oxidation Reactions: The pyrrolidine ring itself is subject to oxidation. Oxidation can occur at the carbon alpha to the nitrogen atom (C-2 or C-5). For instance, N-acyl pyrrolidines can be oxidized to their corresponding lactams (pyrrolidin-2-ones) using systems like iron(II)-hydrogen peroxide. scispace.com Another important oxidative pathway involves the formation of N-acyliminium ions from N-protected pyrrolidines. 182.160.97 These electrophilic intermediates can be trapped by various nucleophiles, leading to the introduction of new substituents at the C-2 or C-5 position. Furthermore, biological systems, such as those involving cytochrome P450 enzymes, can achieve δ-oxidation (at C-5) of the pyrrolidine moiety, which may lead to ring-opening. nih.gov

Table 2: Selected Reduction and Oxidation Reagents and Products

| Reaction Type | Reagent(s) | Substrate Position | Product Functional Group |

|---|---|---|---|

| Reduction | LiAlH₄, LiBH₄ | C-2 (Ester) | Primary Alcohol |

| Reduction | NaBH₄ (on activated acid) | C-2 (Carboxyl) | Primary Alcohol |

| Oxidation | Fe(II)/H₂O₂ | C-2 (on N-acyl) | Lactam (Amide) |

Reactions Involving the Phenyl Moiety

The phenyl group at the C-5 position of the pyrrolidine ring can undergo electrophilic aromatic substitution (EAS) reactions. nih.gov The pyrrolidinyl group, being an alkyl substituent attached to the benzene (B151609) ring, acts as an activating group and an ortho, para-director. nih.gov This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (arenium ion) formed during the attack of the electrophile, particularly when the attack occurs at the ortho and para positions. nih.gov

Therefore, this compound is expected to react with various electrophiles to yield predominantly ortho- and para-substituted phenyl derivatives. Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with FeBr₃ or Cl₂ with AlCl₃ to introduce a bromo (-Br) or chloro (-Cl) group.

Friedel-Crafts Alkylation: Using an alkyl halide (R-Cl) with a Lewis acid like AlCl₃ to introduce an alkyl (-R) group.

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) with AlCl₃ to introduce an acyl (-COR) group.

The specific ratio of ortho to para products can be influenced by steric hindrance, with the bulkier pyrrolidine substituent potentially favoring substitution at the less hindered para position.

Nucleophilic and Electrophilic Functionalization of the Pyrrolidine Ring

Beyond the functional groups, the carbon framework of the pyrrolidine ring can also be functionalized.

The functionalization of the pyrrolidine ring at the C-4 position can be achieved through enolate chemistry, particularly by viewing the molecule's lactam analogue, 5-phenylpyrrolidin-2-one. The protons on the C-4 carbon are α to the carbonyl group, making them acidic enough to be removed by a strong base.

A plausible synthetic route involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to deprotonate the C-4 position. quimicaorganica.org This generates a kinetic enolate, a potent nucleophile. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce a substituent at the C-4 position. fiveable.me182.160.97

To create a dianion, a second equivalent of a very strong base could potentially be used to deprotonate the nitrogen atom, creating a highly reactive species with nucleophilic centers at both the nitrogen and the C-4 carbon. The regioselectivity of the subsequent reaction with an electrophile would depend on the nature of the electrophile and the reaction conditions (hard vs. soft electrophiles). This approach, based on well-established enolate and dianion chemistry, provides a powerful method for the regioselective functionalization of the pyrrolidine scaffold. researchgate.netquimicaorganica.org

Derivatization for Advanced Chemical Scaffolds

This compound is an excellent starting material for the synthesis of more complex molecules and advanced chemical scaffolds, a fact underscored by the prevalence of the pyrrolidine motif in numerous FDA-approved drugs. nih.govresearchgate.net

Derivatization at the N-1 position is a common strategy. The secondary amine can be alkylated, acylated, or used in reactions like the Mannich reaction or Michael addition to append diverse functionalities. For example, N-substituted analogues of pyrrolidine-2,4-dicarboxylic acid have been synthesized to produce compounds with specific agonist or antagonist activity at glutamate (B1630785) receptors. uwo.ca

The combination of modifications at the ester, the phenyl ring, and the ring itself allows for the construction of complex, three-dimensional molecules. For instance, the carboxylic acid obtained from hydrolysis can be coupled with other complex fragments, including amino acids, to build peptidomimetics or other bioactive conjugates. The pyrrolidine ring can also be a key component in cycloaddition reactions or ring-transformation strategies to build polycyclic and spirocyclic systems, which are of great interest in medicinal chemistry.

Stereochemical Aspects and Conformational Analysis

Importance of Absolute and Relative Stereochemistry in Pyrrolidine (B122466) Derivatives

For instance, the precise orientation of the phenyl group at the 5-position and the methyl carboxylate group at the 2-position of Methyl 5-phenylpyrrolidine-2-carboxylate determines the molecule's steric profile. This, in turn, can affect its binding affinity and efficacy in a biological system. Stereoselective synthesis, which aims to produce a single desired stereoisomer, is therefore a critical aspect of the chemistry of these compounds. Methodologies for achieving such selectivity often rely on the reduction of enamines derived from pyroglutamic acid, where the choice of nitrogen protecting group can be instrumental in controlling the stereochemical outcome of the reaction. rsc.org

Chirality at the 2- and 5-Positions of the Pyrrolidine Ring

This compound possesses two chiral centers at the C2 and C5 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are enantiomers of each other and are designated as cis isomers, where the phenyl and methyl carboxylate groups are on the same face of the ring. The (2R, 5S) and (2S, 5R) isomers are also an enantiomeric pair and are known as the trans isomers, with the substituents on opposite faces of the ring.

The synthesis of these distinct stereoisomers often employs stereodivergent strategies. For example, gold-catalyzed tandem intramolecular reactions have been utilized to selectively produce either cis or trans 2,5-disubstituted pyrrolidines by judicious selection of the nitrogen protecting group. rsc.org Similarly, intramolecular iridium-catalyzed allylic aminations have demonstrated the ability to control the relative position of the substituents by using different enantiomers of a chiral ligand. nih.gov

The characterization and differentiation of these stereoisomers are typically achieved using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons on the pyrrolidine ring are highly sensitive to their spatial relationships, allowing for the determination of the relative stereochemistry.

Conformational Studies of Substituted Pyrrolidine-2-carboxylate Systems

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These conformations are typically described as "envelope" or "twist" forms. For proline, a closely related structure, these are often referred to as UP and DOWN puckers. nih.gov In substituted pyrrolidine-2-carboxylates, the nature and position of the substituents significantly influence the preferred conformation of the ring.

Computational methods, such as Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy are powerful tools for investigating the conformational landscape of these molecules. researchgate.net These studies can elucidate the relative energies of different conformers and the energy barriers between them.

Table 1: Key Factors Influencing Pyrrolidine Ring Conformation

| Influencing Factor | Description | Expected Impact on this compound |

| Steric Hindrance | Repulsive interactions between bulky substituents. | The phenyl and methyl carboxylate groups will orient themselves to be as far apart as possible, favoring a trans configuration and specific puckered conformations that accommodate their size. |

| Electronic Effects | Attractive or repulsive forces between electron-rich or electron-poor centers. | The lone pair on the nitrogen and the pi system of the phenyl group may engage in stabilizing interactions that influence the ring's pucker. |

| Solvent Effects | Interactions with the surrounding solvent molecules. | Polar solvents may stabilize conformations with a larger dipole moment, while nonpolar solvents may favor less polar conformations. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bond formation between the N-H and the carbonyl oxygen of the ester. | This is less likely in the free base form but could be a factor in the protonated state, influencing the relative orientation of the substituents. |

Configurational Stability and Epimerization Processes

The stereochemical integrity of the chiral centers at C2 and C5 is a critical consideration, as epimerization—the inversion of a single stereocenter in a diastereomer—can lead to a mixture of isomers. The C2 proton, being alpha to the carbonyl group of the ester, is potentially acidic and can be abstracted by a base. This can lead to the formation of an enolate intermediate, and subsequent reprotonation can occur from either face, resulting in epimerization.

Studies on related systems have shown that epimerization at the alpha-carbon of amino acid esters can occur under basic conditions. For example, during the Lacey-Dieckmann cyclization to form chiral tetramic acids from amino acid esters, some degree of epimerization is observed under strongly basic conditions. nih.gov Similarly, in the synthesis of other complex pyrrolidine derivatives, forcing conditions with sodium hydroxide (B78521) in ethanol have been shown to cause complete epimerization at the alpha center. nih.gov

Table 2: Conditions Potentially Leading to Epimerization

| Condition | Mechanism | Position Affected |

| Strongly Basic Conditions | Abstraction of the acidic proton at the C2 position, leading to enolate formation and subsequent non-stereospecific reprotonation. | C2 |

| Elevated Temperatures | Can provide the activation energy needed to overcome the barrier to epimerization, particularly if a plausible mechanism exists. | C2 |

| Forcing Reaction Conditions | Prolonged exposure to harsh reagents may lead to undesired side reactions, including epimerization. | C2 |

Applications of Methyl 5 Phenylpyrrolidine 2 Carboxylate As a Chiral Building Block

Utilization in Peptide Chemistry and Modified Amino Acid Synthesis

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure and biological activity. Methyl 5-phenylpyrrolidine-2-carboxylate serves as a key starting material for the synthesis of modified proline analogs, which can be integrated into peptide chains to introduce conformational constraints.

While direct integration of this compound into solid-phase peptide synthesis (SPPS) is not extensively documented, its derivatives, namely N-protected 5-phenylpyrrolidine-2-carboxylic acids, are amenable to standard SPPS protocols. The general process for incorporating such a modified amino acid into a peptide sequence on a solid support involves several key steps:

| Step | Description | Reagents/Conditions |

| Resin Preparation | The solid support (resin) is swelled in a suitable solvent. | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Deprotection | The N-terminal protecting group (e.g., Fmoc) of the growing peptide chain on the resin is removed. | Typically a solution of piperidine in DMF. |

| Activation | The carboxylic acid of the protected 5-phenylpyrrolidine-2-carboxylic acid is activated to facilitate amide bond formation. | Coupling reagents such as HBTU, HATU, or DIC/HOBt. |

| Coupling | The activated amino acid is coupled to the deprotected N-terminus of the peptide chain on the resin. | The activated amino acid solution is added to the resin and agitated. |

| Washing | Excess reagents and byproducts are removed by washing the resin. | DMF and DCM. |

This cycle is repeated to elongate the peptide chain. The incorporation of the phenylpyrrolidine moiety introduces a significant steric and conformational bias into the peptide backbone.

The synthesis of peptides with well-defined three-dimensional structures is crucial for understanding their biological function and for the design of therapeutic agents. The incorporation of cyclic and substituted amino acids, such as those derived from this compound, is a widely used strategy to limit the conformational flexibility of peptides.

The phenyl group at the 5-position of the pyrrolidine (B122466) ring acts as a bulky substituent that restricts the rotation around the peptide bonds flanking the modified proline residue. This conformational constraint can help to stabilize specific secondary structures, such as β-turns or helical folds, which are often critical for receptor binding and biological activity. By introducing these rigid elements, chemists can design peptidomimetics with enhanced potency, selectivity, and metabolic stability compared to their more flexible natural counterparts.

Role in the Synthesis of Other Nitrogen Heterocycles

Beyond peptide chemistry, this compound is a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocyclic compounds.

One of the most significant applications of this compound is its use as a precursor for the asymmetric synthesis of 5-substituted prolines. A notable synthetic route involves the conversion of δ-amino β-ketoesters into 5-substituted 3-oxo prolines through metal carbenoid chemistry. This methodology significantly expands the utility of this class of chiral building blocks.

A concise enantioselective synthesis of methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate itself has been achieved, highlighting its importance as a target and an intermediate in synthetic chemistry.

| Precursor | Reaction Type | Product | Significance |

| δ-Amino β-ketoesters | Metal Carbenoid N-H Insertion | 5-Substituted 3-oxo prolines | Expands the utility of polyfunctionalized chiral building blocks. |

| (SS,R)-(+)-methyl 3-oxo-5-phenyl-5-(p-toluenesulfinylamino)pentanoate | Metal Carbenoid Chemistry | Methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate | Provides a concise asymmetric synthesis of the title compound. nih.gov |

The resulting substituted prolines are valuable in medicinal chemistry as they are conformationally restricted α-amino acids used for modifying peptides to enhance their bioavailability and metabolic stability.

While direct conversion of this compound to piperidine derivatives is not a commonly reported transformation, related pyrrolidine structures serve as precursors for the synthesis of piperidine alkaloids. The strategic ring expansion of pyrrolidine derivatives or the use of shared intermediates can lead to the formation of the six-membered piperidine ring. The synthesis of piperidine derivatives is of significant interest due to their presence in numerous pharmaceuticals and natural products.

Pyrrolizidine alkaloids are a class of natural products characterized by a bicyclic core structure. The synthesis of these complex molecules often relies on chiral precursors to establish the desired stereochemistry. While a direct synthetic route from this compound to pyrrolizidine alkaloids is not prominently featured in the literature, functionalized pyrrolidines are key intermediates in their synthesis. For instance, synthetic strategies towards pyrrolizidine alkaloids often involve the cyclization of functionalized pyrrolidine precursors. The stereochemistry of the starting pyrrolidine, such as that offered by this compound, is crucial for controlling the stereochemical outcome of the final alkaloid.

Application in Carbocycle Synthesis

The construction of carbocyclic frameworks is a central theme in organic chemistry, driven by the prevalence of these structures in natural products and pharmaceuticals. This compound provides a chiral template from which carbocycles can be forged through various synthetic strategies.

A notable application of pyrrolidine derivatives, including those structurally related to this compound, is in the stereospecific synthesis of multi-substituted cyclobutanes through ring contraction. tu-dortmund.de This synthetic approach is significant as it addresses the challenge of constructing highly strained and stereochemically complex four-membered rings, which are important structural motifs in various biologically active compounds. tu-dortmund.de

The general strategy involves the use of a pyrrolidine scaffold to control the stereochemistry of substituents, which is then contracted to form the desired cyclobutane ring. Research has demonstrated an unprecedented, stereospecific, and contractive synthesis of cyclobutanes from corresponding pyrrolidines. tu-dortmund.de This methodology has been investigated for its reaction mechanism and has been successfully applied to the synthesis of cytotoxic natural products, highlighting its practical utility. tu-dortmund.de While the primary research focuses on the broader class of pyrrolidines, the principles are applicable to derivatives like this compound, leveraging the fixed stereochemistry of the starting material to produce enantioenriched cyclobutane products. The process ensures the retention of stereochemistry during the ring contraction, making it a powerful tool for asymmetric synthesis. tu-dortmund.de

Table 1: Key Features of Pyrrolidine-to-Cyclobutane Ring Contraction

| Feature | Description | Reference |

| Reaction Type | Stereospecific Ring Contraction | tu-dortmund.de |

| Starting Material | Substituted Pyrrolidines | tu-dortmund.de |

| Product | Multi-substituted Cyclobutanes | tu-dortmund.de |

| Key Advantage | High stereochemical control and retention of stereochemistry. | tu-dortmund.de |

| Application | Synthesis of complex molecules and natural products. | tu-dortmund.de |

Versatility in Accessing Polyfunctionalized Chiral Scaffolds

The cis-5-phenylprolinate structure, inherent to this compound, serves as a versatile platform for developing a wide array of polyfunctionalized chiral molecules. nih.gov The phenyl group at the 5-position and the carboxylate at the 2-position provide synthetic handles for elaboration, while the pyrrolidine ring acts as a rigid scaffold to direct the spatial orientation of newly introduced functional groups.

Researchers have developed effective synthetic approaches to create diverse sets of cis-5-phenyl prolinates functionalized with various electrophilic groups at the fourth position of the pyrrolidine ring. nih.gov These syntheses often begin with 1,3-dipolar cycloaddition reactions to build the substituted pyrrolidine core. nih.gov For instance, the reaction of arylimino esters with reagents like divinyl sulfone or acrylonitrile can yield highly functionalized 5-phenyl prolinates. nih.gov

Furthermore, the dianions of 2,5-disubstituted 3-oxo pyrrolidines can undergo regioselective electrophilic substitution at the C-4 position, allowing for the introduction of additional substituents and the creation of tetrasubstituted pyrrolidines. These highly substituted pyrrolidines can then be transformed into other heterocyclic systems, such as polysubstituted pyrroles, through oxidation. nih.gov This methodology provides a pathway to complex, polyfunctionalized molecules that are of interest for chemical and biological evaluation. The ability to modify the pyrrolidine ring at multiple positions underscores the value of this compound and related structures as foundational scaffolds in medicinal chemistry and materials science.

Table 2: Examples of Functionalization on the 5-Phenylpyrrolidine Scaffold

| Reaction Type | Reagents | Position of Functionalization | Resulting Structure | Reference |

| 1,3-Dipolar Cycloaddition | Arylimino esters, Divinyl sulfone | C-4 | 4-Vinylsulfonyl 5-phenyl prolinates | nih.gov |

| Electrophilic Substitution | LDA, Electrophiles (e.g., Methyl iodide) | C-4 | 4-Alkyl-3-oxo-5-phenylpyrrolidine-2-carboxylates | nih.gov |

| Chlorination | LDA, 1,3-Dichloro-5,5-dimethylhydantoin | C-4 | 4-Chloro-3-oxo-5-phenylpyrrolidine-2-carboxylates |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Formation

The construction of the pyrrolidine scaffold can be achieved through various synthetic strategies, with metal-catalyzed reactions offering a powerful and versatile toolkit. Elucidating the precise step-by-step mechanisms of these transformations is key to controlling their outcomes, particularly the stereoselectivity, which is often paramount for biological activity.

Pathways of Metal Carbenoid Insertion Reactions

A prominent method for synthesizing pyrrolidine derivatives involves the intramolecular insertion of metal carbenoids into N-H or C-H bonds. nih.govorganic-chemistry.org This process typically begins with the decomposition of a diazo compound, such as an α-diazoester, catalyzed by a transition metal complex, most commonly those of rhodium(II) or copper(II). worktribe.comlibretexts.org

The general mechanism for carbenoid generation involves the coordination of the diazo compound to the metal complex, followed by the rate-limiting extrusion of dinitrogen gas. libretexts.org This generates a highly reactive metal carbenoid intermediate. libretexts.orgnih.gov This electrophilic species can then undergo several reaction pathways. In the context of pyrrolidine synthesis from an appropriate amino-substituted precursor, the primary pathway is the intramolecular N-H insertion.

The N-H insertion is believed to proceed through the formation of an ammonium (B1175870) ylide intermediate. nih.gov The metal carbenoid is attacked by the nucleophilic nitrogen atom of the amine, leading to the formation of this zwitterionic ylide. Subsequent proton transfer, often referred to as a 1,2-hydride shift, results in the formation of the C-N bond and regenerates the catalyst, yielding the pyrrolidine product. nih.gov While a concerted pathway involving a three-centered transition state has also been proposed, the stepwise ylide formation mechanism is widely supported by experimental and computational evidence for many N-H insertion reactions. nih.gov

Alternatively, C-H insertion can also lead to pyrrolidine rings, though it is a more complex process to control regioselectively. organic-chemistry.orgacs.org Both rhodium and palladium catalysts have been explored for intramolecular carbenoid C-H insertion reactions of α-diazoesters to form pyrrolidines. researchgate.net

Table 1: Key Steps in Metal Carbenoid N-H Insertion for Pyrrolidine Synthesis

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Diazo Compound Decomposition | Metal-Diazo Adduct |

| 2 | Nitrogen Extrusion | Metal Carbenoid |

| 3 | Nucleophilic Attack by Amine | Ammonium Ylide |

| 4 | Proton Transfer / Rearrangement | 1,2-Hydride Shift Transition State |

Catalytic Cycle Analysis in Dual Catalysis Systems

To construct highly functionalized and polysubstituted pyrrolidines, single-catalyst systems can be limited. Dual catalysis, where two distinct catalysts operate in a compatible, cooperative, or relay fashion, has emerged as a powerful strategy to orchestrate complex cascade reactions in a single pot. organic-chemistry.org A notable example is the Rh(II)/Pd(0) dual-catalyzed carbenoid N-H insertion/allylation cascade reaction, which allows for the efficient synthesis of complex pyrrolidine structures with high diastereoselectivity (>20:1). mdpi.comscilit.comnih.gov

The catalytic cycle of this dual system can be dissected as follows:

Rhodium(II) Catalyzed Carbenoid Formation and N-H Insertion: The cycle begins identically to the single-catalyst system. A rhodium(II) catalyst, such as Rh₂(OAc)₄, reacts with a diazo compound to form a rhodium carbenoid. organic-chemistry.org This carbenoid then undergoes an intramolecular N-H insertion with an amine precursor to form a pyrrolidine intermediate, which still contains a nucleophilic center. mdpi.comnih.gov

Palladium(0) Catalyzed Allylation: Concurrently, the palladium(0) catalyst, often generated in situ from a precursor like [Pd(allyl)Cl]₂, activates an allylic substrate (e.g., an allylic carbonate) via oxidative addition. This forms a π-allyl-palladium(II) complex. organic-chemistry.org

Cross-Coupling: The nucleophilic pyrrolidine intermediate, formed in the rhodium cycle, then attacks the electrophilic π-allyl-palladium(II) complex. This step forges a new carbon-carbon bond at the pyrrolidine ring.

Catalyst Regeneration: Reductive elimination from the resulting palladium complex releases the final, highly functionalized pyrrolidine product and regenerates the active Pd(0) catalyst, allowing it to re-enter its catalytic cycle. organic-chemistry.org The Rh(II) catalyst is also regenerated after the N-H insertion step.

This relay catalysis pathway, where the product of the first catalytic cycle becomes the substrate for the second, enables the construction of molecular complexity with remarkable efficiency and control. organic-chemistry.org

Theoretical Approaches to Reaction Energetics and Selectivity

While experimental studies provide invaluable insights into reaction mechanisms, computational chemistry offers a powerful lens to visualize transition states, quantify energy barriers, and rationalize observed selectivity. These theoretical approaches provide a molecular-level understanding that is often inaccessible through experimentation alone.

Density Functional Theory (DFT) Calculations on Reaction Intermediates

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions, including pyrrolidine synthesis. acs.org By calculating the potential energy surface of a reaction, DFT can map out the entire reaction pathway, identifying the structures and relative energies of reactants, intermediates, transition states, and products.

In the context of pyrrolidine formation, DFT calculations have been used to:

Analyze Transition State Geometries: The three-dimensional structure of transition states can be optimized using DFT. This allows researchers to understand the specific atomic interactions that favor one reaction pathway or stereochemical outcome over another. For example, DFT studies on the contraction of pyrrolidines to cyclobutanes identified that the rate-determining step is the simultaneous cleavage of two C–N bonds, and the stereoretentive nature of the reaction was explained by the high energy barrier for radical rotation compared to cyclization. acs.org

Explain Stereoselectivity: DFT is particularly powerful for explaining the origins of diastereoselectivity and enantioselectivity. By calculating the energies of the different transition states leading to different stereoisomers, the model can predict which product will be favored. In aza-Michael cyclizations to form pyrrolidines, DFT studies have successfully predicted the major enantiomer by identifying steric clashes in the disfavored transition state. whiterose.ac.uk Computational studies on 1,3-dipolar cycloadditions to form substituted pyrrolidines have also been used to understand the influence of chiral auxiliaries, such as an N-tert-butanesulfinyl group, on the diastereoselectivity of the reaction. acs.org

Table 2: Representative DFT-Calculated Energy Barriers in Pyrrolidine-Related Reactions

| Reaction Type | System Studied | Calculated Activation Energy (kcal/mol) | Finding |

|---|---|---|---|

| Pyrrolidine Ring Contraction | Release of N₂ from 1,1-diazene intermediate | 17.7 | Rate-determining step identified. acs.org |

Structure-Reactivity Relationships in Pyrrolidine-2-carboxylate Systems

The concept of structure-reactivity relationships (SRRs) is fundamental to organic chemistry, explaining how the structure of a reactant influences its reactivity and the properties of the product. In the synthesis of pyrrolidine-2-carboxylates, the nature and position of substituents on the starting materials can profoundly impact reaction yields, rates, and, most importantly, stereoselectivity. nih.gov

For example, in diastereoselective syntheses of polysubstituted pyrrolidines, the steric and electronic properties of various groups on the precursors dictate the facial selectivity of key bond-forming steps. Computational analyses have shown that the presence of an electron-withdrawing group at the nitrogen center of an oxazolidine (B1195125) precursor increases the activation energy for its conversion to a pyrrolidine, which can negatively impact product stereoselectivity if this is the rate-determining step. emich.edu

In copper-promoted intramolecular aminooxygenation reactions, the position of a substituent on the alkene substrate determines the final stereochemistry. nih.gov

α-Substituted 4-pentenyl sulfonamides consistently favor the formation of 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1).

γ-Substituted substrates lead to 2,3-trans-pyrrolidines , albeit with more moderate selectivity (ca. 3:1).

When the N-substituent is directly tethered to the α-carbon , the reaction exclusively yields the 2,5-trans-pyrrolidine . nih.gov

These relationships are critical for rational synthetic design. By understanding how specific structural motifs guide reactivity, chemists can select appropriate substrates and reaction conditions to achieve a desired stereochemical outcome, a principle that has been extensively applied in structure-activity relationship (SAR) studies for developing potent and selective bioactive molecules. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of Methyl 5-phenylpyrrolidine-2-carboxylate and its derivatives remains a critical area of investigation, with the development of novel catalytic systems being a primary objective. While classical methods often rely on chiral pool starting materials, contemporary research is increasingly directed towards catalytic asymmetric strategies that offer greater efficiency and stereocontrol.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of highly functionalized pyrrolidines. unibo.it Proline and its derivatives, for instance, have been successfully employed to catalyze asymmetric reactions, leveraging the formation of enamine intermediates to achieve high levels of stereoselectivity. unibo.it Future research in this area is expected to focus on the design and application of new generations of organocatalysts with enhanced activity and broader substrate scope, enabling the synthesis of a wider range of substituted this compound analogs.

Transition metal catalysis also offers promising avenues for the development of efficient enantioselective syntheses. Catalytic systems based on rhodium, for example, have been explored for the asymmetric C-H insertion of carbenes into the pyrrolidine (B122466) ring, providing a direct route to functionalized products with high diastereo- and enantiocontrol. researchgate.net The development of novel chiral ligands for transition metals is a key area of future research, with the aim of creating catalysts that can achieve even higher levels of selectivity and turnover numbers. The exploration of earth-abundant and non-toxic metals as catalysts is another important trend, aligning with the principles of green chemistry.

Furthermore, biocatalysis presents an attractive alternative for the enantioselective synthesis of pyrrolidine derivatives. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions under mild conditions, often with exceptional stereocontrol. The discovery and engineering of novel enzymes for the synthesis of this compound and related compounds will likely be a significant focus of future research, offering a sustainable and efficient approach to these valuable chiral building blocks.

| Catalytic Approach | Catalyst Type | Key Features | Future Research Directions |

| Organocatalysis | Proline and its derivatives | Enamine-based activation, high stereoselectivity | Design of more active and selective catalysts, expansion of substrate scope |

| Transition Metal Catalysis | Rhodium, Copper, etc. with chiral ligands | C-H activation, carbene insertion | Development of novel chiral ligands, use of earth-abundant metals |

| Biocatalysis | Enzymes (e.g., transaminases) | High enantioselectivity, mild reaction conditions | Discovery and engineering of new enzymes, process optimization |

Exploration of New Reactivity Modes for Pyrrolidine Functionalization

Beyond its synthesis, the selective functionalization of the pyrrolidine ring of this compound is crucial for expanding its utility in the construction of diverse molecular scaffolds. Current research is actively exploring new reactivity modes to achieve site-selective modifications of the pyrrolidine core.

A significant area of focus is the direct C-H functionalization of the pyrrolidine ring. nih.gov This strategy avoids the need for pre-functionalized substrates and offers a more atom-economical approach to derivatization. Redox-neutral methods, for instance, have been developed for the α-arylation of pyrrolidines, providing a direct route to introduce aryl substituents at the C-2 or C-5 position. nih.gov Future work in this area will likely concentrate on expanding the scope of compatible functional groups and developing catalytic systems that allow for regioselective C-H functionalization at other positions of the pyrrolidine ring.

The development of novel multicomponent reactions also presents exciting opportunities for the efficient construction of highly substituted pyrrolidine derivatives. nih.gov These reactions, which involve the simultaneous combination of three or more starting materials, can rapidly generate molecular complexity in a single step. Designing new multicomponent reactions that incorporate this compound as a key building block will be a valuable strategy for accessing novel chemical space.

Furthermore, the exploration of ring-opening and ring-closing metathesis reactions involving pyrrolidine derivatives could lead to the synthesis of novel heterocyclic systems. These powerful carbon-carbon bond-forming reactions can be used to construct complex polycyclic structures from relatively simple starting materials. Investigating the reactivity of this compound in such transformations could open up new avenues for the synthesis of unique molecular architectures.

| Reactivity Mode | Description | Potential Applications | Future Research Focus |

| C-H Functionalization | Direct activation and modification of C-H bonds. | Late-stage diversification of complex molecules. | Regioselective functionalization at various positions. |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants. | Rapid generation of molecular diversity. | Design of new reactions incorporating the target compound. |

| Metathesis Reactions | Ring-opening and ring-closing reactions. | Synthesis of complex polycyclic and macrocyclic structures. | Exploration of reactivity in ring-forming strategies. |

Advanced Applications in Complex Molecule Construction

The utility of this compound as a chiral building block is being increasingly recognized in the total synthesis of complex natural products and the development of novel therapeutic agents. unipa.it Its rigid, stereochemically defined structure makes it an ideal scaffold for the precise spatial arrangement of functional groups.

In the realm of natural product synthesis, this pyrrolidine derivative can serve as a key intermediate for the construction of various alkaloids and other biologically active compounds. nih.gov Its stereocenters can be used to control the stereochemistry of subsequent transformations, enabling the asymmetric synthesis of complex target molecules. Future applications will likely see its incorporation into the synthesis of an even broader range of natural products with diverse biological activities.

In medicinal chemistry and drug discovery, the pyrrolidine scaffold is a privileged structure found in many approved drugs. unipa.it The phenyl group and the ester functionality of this compound provide convenient handles for further chemical modification, allowing for the synthesis of libraries of compounds for biological screening. The development of new derivatives based on this scaffold could lead to the discovery of novel drug candidates for a variety of diseases. The inherent three-dimensionality of the pyrrolidine ring is particularly advantageous for creating molecules that can effectively interact with the complex binding sites of biological targets. unipa.it

Furthermore, the unique photophysical and electronic properties that can be imparted to pyrrolidine-based systems are opening up new avenues in materials science. The incorporation of this compound into larger conjugated systems could lead to the development of novel organic materials with applications in electronics and photonics. The chiral nature of the molecule could also be exploited for the development of chiroptical materials.

| Application Area | Role of this compound | Examples of Complex Molecules | Future Prospects |

| Natural Product Synthesis | Chiral building block, stereochemical control element. | Alkaloids, polyketides, and other bioactive natural products. | Synthesis of increasingly complex and diverse natural products. |

| Medicinal Chemistry | Privileged scaffold, template for library synthesis. | Enzyme inhibitors, receptor agonists/antagonists. | Discovery of new drug candidates with improved efficacy and selectivity. |

| Materials Science | Chiral component for functional materials. | Chiroptical materials, organic electronics. | Development of novel materials with tailored optical and electronic properties. |

Q & A

Q. Tables for Reference

| Analytical Data for exo-5q (from ) |

|---|

| Property |

| Yield |

| ee |

| [α]D²⁷ |

| ¹H NMR (CDCl₃) |

| Key Safety Hazards (from ) |

|---|

| Acute Toxicity (Oral) |

| Firefighting Media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.